molecular formula C23H25NO6S B11166738 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11166738
M. Wt: 443.5 g/mol
InChI Key: NGPYAHHYZIPJHJ-UHFFFAOYSA-N
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Description

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenyl group and a sulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method includes the reaction of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetic acid with 2-(4-methylbenzenesulfonamido)butanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide moiety can enhance the compound’s binding affinity to its targets, making it effective in various biological assays .

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl acetate: Another coumarin derivative with similar structural features.

Uniqueness

What sets 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE apart is its combination of the chromenyl and sulfonamide groups, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-5-16-13-21(25)30-22-15(4)20(12-11-18(16)22)29-23(26)19(6-2)24-31(27,28)17-9-7-14(3)8-10-17/h7-13,19,24H,5-6H2,1-4H3

InChI Key

NGPYAHHYZIPJHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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